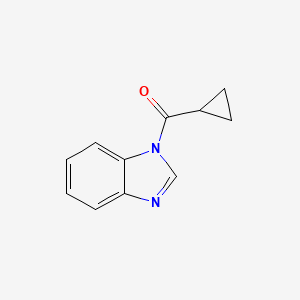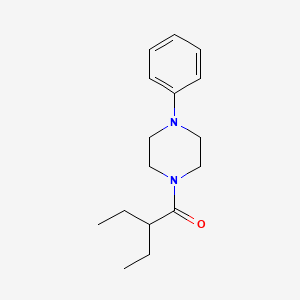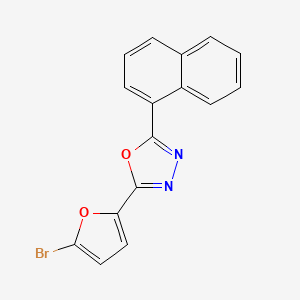
3-cyclopentyl-N-(4,6-dimethyl-2-pyridinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(4,6-dimethyl-2-pyridinyl)propanamide is an organic compound with a complex structure that includes a cyclopentyl group, a pyridinyl group, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(4,6-dimethyl-2-pyridinyl)propanamide typically involves the following steps:
Formation of the Pyridinyl Intermediate: The starting material, 4,6-dimethyl-2-pyridine, is subjected to a series of reactions to introduce the necessary functional groups. This may involve halogenation followed by substitution reactions to introduce the cyclopentyl group.
Amidation Reaction: The intermediate is then reacted with a suitable amine to form the propanamide moiety. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The pyridinyl ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Cyclopentanone, cyclopentanoic acid.
Reduction: 3-cyclopentyl-N-(4,6-dimethyl-2-pyridinyl)propanamine.
Substitution: Various substituted pyridinyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-cyclopentyl-N-(4,6-dimethyl-2-pyridinyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a ligand in receptor studies or as a precursor for bioactive molecules. Its interactions with biological macromolecules can provide insights into its pharmacological properties.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-cyclopentyl-N-(4,6-dimethyl-2-pyridinyl)propanamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The pyridinyl group can engage in hydrogen bonding and π-π interactions, while the amide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-cyclopentyl-N-(4-methyl-2-pyridinyl)propanamide
- 3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide
- 3-cyclopentyl-N-(4,6-dimethyl-3-pyridinyl)propanamide
Uniqueness
Compared to similar compounds, 3-cyclopentyl-N-(4,6-dimethyl-2-pyridinyl)propanamide stands out due to the specific positioning of the methyl groups on the pyridinyl ring. This unique substitution pattern can influence its chemical reactivity, biological activity, and overall properties, making it a compound of particular interest in various research fields.
Propriétés
Formule moléculaire |
C15H22N2O |
|---|---|
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
3-cyclopentyl-N-(4,6-dimethylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C15H22N2O/c1-11-9-12(2)16-14(10-11)17-15(18)8-7-13-5-3-4-6-13/h9-10,13H,3-8H2,1-2H3,(H,16,17,18) |
Clé InChI |
PMDQHGLZXZWLKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)NC(=O)CCC2CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methylphenyl)methyl]-2-phenoxybutanamide](/img/structure/B10978440.png)


![5-Benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B10978455.png)


![N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B10978468.png)
![2-[(3-Methylbutanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10978471.png)
![3-(3-chloro-4-fluorophenyl)-7-ethyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10978476.png)
![2-[(2-Cyclopentylacetyl)amino]benzamide](/img/structure/B10978481.png)
![4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B10978498.png)
![4-Ethyl-5-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B10978505.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B10978513.png)
